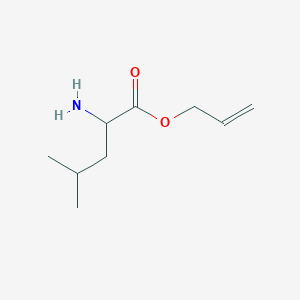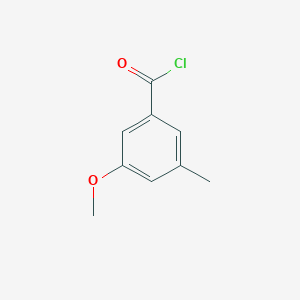![molecular formula C7H5FO2 B1339467 4-Fluorobenzo[d][1,3]dioxol CAS No. 943830-74-8](/img/structure/B1339467.png)
4-Fluorobenzo[d][1,3]dioxol
Descripción general
Descripción
4-Fluorobenzo[d][1,3]dioxole is an organic compound with the molecular formula C₇H₅FO₂. It is a derivative of benzo[d][1,3]dioxole, where a fluorine atom is substituted at the 4-position of the benzene ring. This compound is known for its versatile reactivity and presence in various natural products and synthetic applications .
Aplicaciones Científicas De Investigación
4-Fluorobenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s worth noting that dioxole functionalized compounds have been used in the synthesis of metal-organic frameworks (mofs) .
Mode of Action
In the context of MOFs, dioxole functionalized compounds can bind to metal ions, such as Zinc (Zn) . This interaction can lead to the formation of new MOF materials .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Fluorobenzo[d][1,3]dioxole is currently unavailable . These properties are crucial in determining the bioavailability of a compound.
Result of Action
In the context of MOFs, the binding of dioxole functionalized compounds to metal ions can lead to the formation of new MOF materials .
Action Environment
The action of 4-Fluorobenzo[d][1,3]dioxole can be influenced by environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C . These conditions can affect the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzo[d][1,3]dioxole typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method is the reaction of 4-fluorophenol with methylene chloride in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-Fluorobenzo[d][1,3]dioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzo[d][1,3]dioxole derivatives
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A parent compound without the fluorine substitution.
4-Chlorobenzo[d][1,3]dioxole: Similar structure with a chlorine atom instead of fluorine.
4-Bromobenzo[d][1,3]dioxole: Similar structure with a bromine atom instead of fluorine.
Uniqueness
4-Fluorobenzo[d][1,3]dioxole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its non-fluorinated counterparts .
Propiedades
IUPAC Name |
4-fluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPYMLLBJNBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578135 | |
| Record name | 4-Fluoro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943830-74-8 | |
| Record name | 4-Fluoro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)
